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Abstract: 7-Hydroxy-3-methylcoumarin is a vital heterocyclic compound belonging to the

benzopyrone class. Its robust fluorescence characteristics, which are exquisitely sensitive to

the local chemical environment, position it as a molecule of significant interest for researchers

in biochemistry, materials science, and drug development. Unlike its more commonly cited

isomer, 7-hydroxy-4-methylcoumarin (hymecromone), the 3-methyl isomer possesses a unique

substitution pattern that subtly modulates its electronic and, consequently, its physical

properties. This guide provides a comprehensive technical overview of the core physical

properties of 7-hydroxy-3-methylcoumarin, moving beyond a simple data sheet to explain the

causal relationships between its structure and observable characteristics. We will delve into its

physicochemical constants, detailed spectroscopic profile, and the established methodologies

for its synthesis and characterization, offering field-proven insights for its practical application.
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To establish a clear foundation, it is essential to define the precise chemical identity of the

subject compound.

IUPAC Name: 7-hydroxy-3-methylchromen-2-one[1]

Synonyms: 7-hydroxy-3-methyl-2H-chromen-2-one, 7-Hydroxy-3-methyl-cumarin[1]

CAS Number: 4069-67-4

Molecular Formula: C₁₀H₈O₃[1]

Molecular Weight: 176.17 g/mol [1]

Canonical SMILES: CC1=CC2=C(C=C(C=C2)O)OC1=O[1]

The structure consists of a fused benzene and α-pyrone ring, forming the coumarin core. The

key functional groups dictating its properties are the phenolic hydroxyl group at the 7-position,

the methyl group at the 3-position, and the lactone (cyclic ester) group within the pyrone ring.

Core Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure and

intermolecular forces. While experimental data for this specific isomer is less abundant than for

its 4-methyl counterpart, we can establish key parameters based on its chemical nature and

data from closely related analogues.

Appearance: Typically a light yellow or beige crystalline powder.

Melting Point: Specific experimental data for 7-hydroxy-3-methylcoumarin is not readily

available in the provided literature. However, for the closely related and structurally similar

isomer, 7-hydroxy-4-methylcoumarin, the melting point is reported in the range of 186-191

°C[2]. The melting point is indicative of the compound's crystal lattice energy and purity.

Boiling Point: A definitive experimental boiling point is not available. Due to its relatively high

molecular weight and polar nature, it is expected to have a high boiling point and may

decompose before boiling at atmospheric pressure.
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Solubility: The presence of the polar hydroxyl group allows for hydrogen bonding, granting

some solubility in polar solvents. However, the large, relatively nonpolar aromatic core limits

its aqueous solubility. It is expected to be soluble in polar organic solvents such as ethanol,

methanol, DMSO, and DMF, and sparingly soluble in water[3][4]. For instance, the parent

compound 7-hydroxycoumarin is reported to be soluble in chloroform[5].

pKa: The acidity of the 7-hydroxyl group is a critical parameter, as its protonation state

dictates the molecule's fluorescence. The pKa of the parent compound, 7-hydroxycoumarin

(umbelliferone), is in the range of 7.1 to 7.8[6]. The 3-methyl substituent is not expected to

significantly alter the electronic properties of the distant phenolic proton, so the pKa of 7-

hydroxy-3-methylcoumarin can be confidently estimated to be within this same range.

Spectroscopic and Photophysical Profile
The most valuable properties of 7-hydroxy-3-methylcoumarin stem from its interaction with

electromagnetic radiation. Its extensive π-conjugated system makes it an excellent fluorophore.

UV-Visible Absorption and Fluorescence
7-hydroxycoumarins are renowned for their strong fluorescence, a property that is highly

dependent on pH[6]. This dependency is the cornerstone of their use as pH indicators and

biosensors.

Mechanism of pH-Sensitivity: In acidic to neutral solutions (pH < pKa), the 7-hydroxyl group

is protonated (phenol form). Upon absorption of a UV photon, the molecule emits

fluorescence, typically in the blue region of the spectrum. In alkaline solutions (pH > pKa),

the hydroxyl group is deprotonated, forming the phenolate anion. This deprotonation extends

the conjugated π-electron system, which includes the lone pair of electrons on the oxygen.

This extension of conjugation lowers the energy gap between the ground and excited states,

resulting in a shift of both the absorption (λ_abs_) and emission (λ_em_) maxima to longer

wavelengths (a bathochromic or red shift)[6]. The phenolate form is typically more intensely

fluorescent than the protonated form[7].

Spectral Characteristics: While specific spectra for 7-hydroxy-3-methylcoumarin are not

provided, data from closely related 3-substituted 7-hydroxycoumarins show UV absorption

maxima around 340-355 nm and fluorescence emission maxima in the 450-460 nm range in

neutral buffer[8][9]. Derivatives often exhibit a large Stokes shift (the difference between the
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excitation and emission maxima), which can exceed 100 nm, a highly desirable feature for

fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios[8][9].

For example, a related derivative has an excitation peak at 352 nm and an emission peak at

407 nm[10].
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Caption: pH-dependent protonation and its effect on fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the definitive method for confirming the molecular structure. The

chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus. While a

specific spectrum for 7-hydroxy-3-methylcoumarin is not available in the search results,

theoretical calculations and data from similar structures provide a strong basis for expected

values[11].

¹H-NMR: The spectrum would show distinct signals for the aromatic protons on the benzene

ring, typically between 6.5 and 8.0 ppm. The vinyl proton at the 4-position would appear as a

singlet or a narrow quartet due to coupling with the methyl group. The methyl group at the 3-

position would be a singlet or a narrow doublet around 2.0-2.5 ppm. The phenolic -OH proton

would be a broad singlet, the position of which is highly dependent on solvent and

concentration.

¹³C-NMR: The spectrum would show 10 distinct carbon signals. The carbonyl carbon of the

lactone would be the most downfield signal, typically >160 ppm. The aromatic and vinyl

carbons would resonate in the 100-160 ppm range, and the methyl carbon would appear

upfield, around 15-20 ppm[12].

Synthesis and Purity Considerations
The physical properties of any compound are critically dependent on its purity. Understanding

the synthesis route is key to anticipating potential impurities. 7-hydroxy-3-methylcoumarin is

synthesized via the Pechmann Condensation[13][14][15].

Reaction Mechanism: This acid-catalyzed reaction involves the condensation of a phenol

(resorcinol) with a β-ketoester. To obtain the 3-methyl substitution pattern, ethyl 2-

methylacetoacetate must be used as the β-ketoester. The use of standard ethyl acetoacetate

would result in the 4-methyl isomer. The mechanism proceeds via (1) acid-catalyzed

transesterification between the phenol and the ester, followed by (2) an intramolecular

electrophilic aromatic substitution (Friedel-Crafts acylation) to form the new ring, and finally

(3) dehydration to yield the aromatic coumarin product[14][16].

Potential Impurities: Incomplete reaction can leave starting materials (resorcinol, ethyl 2-

methylacetoacetate) in the final product. Side reactions or alternative cyclization pathways,

though less common with an activated phenol like resorcinol, could lead to isomeric

impurities. These impurities can depress and broaden the melting point and interfere with
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spectroscopic measurements. Therefore, purification, typically by recrystallization from a

solvent like ethanol, is a critical final step.
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Caption: Simplified workflow of the Pechmann Condensation synthesis.

Methodologies for Physical Characterization
For researchers aiming to validate the properties of a synthesized or purchased batch of 7-

hydroxy-3-methylcoumarin, the following protocols serve as a reliable guide.

Melting Point Determination
Objective: To determine the melting range as an indicator of purity.

Protocol:

Ensure the sample is completely dry and finely powdered.

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in a calibrated melting point apparatus.

Heat the apparatus rapidly to about 20 °C below the expected melting point.

Decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first liquid droplet appears (T₁) and the temperature

at which the entire sample becomes a clear liquid (T₂).

The melting range is T₁-T₂. A pure sample should have a sharp melting range of < 2 °C.

UV-Vis and Fluorescence Spectroscopy
Objective: To determine the absorption/emission maxima and pH sensitivity.

Protocol:

Solvent Selection: Use spectroscopic grade solvents (e.g., ethanol, or buffered aqueous

solutions)[17].

Stock Solution: Prepare a ~1 mM stock solution in a suitable organic solvent like ethanol

or DMSO.

Working Solutions: Prepare working solutions (1-10 µM) in the desired buffers (e.g., pH

4.0, 7.4, and 10.0) using quartz cuvettes. Ensure the final concentration of the stock

solvent (e.g., DMSO) is low (<1%) to avoid solvent effects.

UV-Vis Absorption: Using a dual-beam spectrophotometer, record the absorption spectrum

from 250 nm to 500 nm against a solvent blank. Note the wavelength of maximum

absorbance (λ_max_).

Fluorescence Emission: Using a spectrofluorometer, set the excitation wavelength to the

determined λ_max_. Scan the emission spectrum from (λ_max_ + 20 nm) to 600 nm. Note

the wavelength of maximum emission.

Repeat steps 3-5 for each pH to observe the spectral shifts.

NMR Spectroscopy
Objective: To confirm the chemical structure and assess purity.

Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated

solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like -OH).

¹H-NMR: Acquire a standard one-dimensional proton spectrum.

¹³C-NMR: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can

be run to differentiate between CH, CH₂, and CH₃ carbons.

2D NMR (Optional but Recommended): If structural confirmation is critical, run a COSY

experiment to establish H-H correlations and an HSQC or HMBC experiment to map H-C

correlations.

Conclusion: The Nexus of Properties and
Application
The physical properties of 7-hydroxy-3-methylcoumarin are intrinsically linked to its utility. Its

well-defined crystalline nature and melting point are crucial for quality control in synthesis and

formulation. However, its most powerful characteristic is its pH-sensitive fluorescence. The

significant Stokes shift, high quantum yield (in its phenolate form), and environmentally

sensitive emission make it an exemplary scaffold for designing fluorescent probes. For

researchers in drug development, this molecule can be used to develop enzyme activity assays

or to probe binding interactions within protein active sites[8][9]. For cell biologists, it serves as a

basis for intracellular pH sensors. This guide provides the foundational understanding and

practical methodologies required to harness the unique physical properties of this versatile

fluorophore.

Data Summary
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Property Value / Description Source / Rationale

IUPAC Name
7-hydroxy-3-methylchromen-2-

one
[1]

Molecular Formula C₁₀H₈O₃ [1]

Molecular Weight 176.17 g/mol [1]

Appearance
Light yellow / beige crystalline

powder
General observation

Melting Point
Data not available; expected

near 186-191 °C
Based on 4-methyl isomer[2]

Solubility

Soluble in ethanol, DMSO,

DMF; sparingly soluble in

water

Chemical structure analysis[3]

[4][5]

pKa (7-OH group) Estimated ~7.1 - 7.8 Based on parent compound[6]

UV-Vis Abs (λ_max_)
~340-350 nm (neutral); >360

nm (alkaline)

Based on related

compounds[8][9]

Fluorescence (λ_em_)
~400-450 nm (neutral); >450

nm (alkaline)

Based on related

compounds[6][8][9]

Stokes Shift
Expected to be large,

potentially >100 nm

Based on related

compounds[8][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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